![molecular formula C20H13ClN2 B13649466 2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a biphenyl group and a chlorine atom attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinoxaline Formation: The biphenyl intermediate is then reacted with o-phenylenediamine in the presence of a suitable oxidizing agent to form the quinoxaline ring.
Chlorination: The final step involves the chlorination of the quinoxaline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the compound can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Scientific Research Applications
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline is a synthetic organic compound from the quinoxaline family, featuring a chlorinated structure with a biphenyl moiety and a quinoxaline backbone. The biphenyl group enhances its aromatic properties, influencing its biological activity and chemical reactivity.
Potential Applications
This compound has potential applications in pharmaceuticals due to its biological activity. Studies suggest that similar compounds interact with DNA and various enzymes, potentially inhibiting or modulating biological pathways, though further research is needed to understand the specific interactions of this compound.
Research
- Pancreatic Cancer: A library of cysteine-reactive acrylamides and chloroacetamides were screened in PaCa2 pancreatic cancer cells to identify compounds that impaired cell survival . DKM 2-93, a related compound, was tested in PaCa2 and Panel pancreatic cancer cells in a serum-free survival assay and also tested in PaCa2 tumor xenograft growth in immune-deficient SCID mice .
- Tyrosinase Inhibition: Biphenyl-based compounds are important for treating hypertension and inflammation, and many are under development for pharmaceutical uses . A series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, and 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate were synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids using potassium carbonate in dimethylformamide at ambient temperature .
- Antimicrobial Activity: Compounds with biphenyl substituents have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains .
Structural Comparison
The presence of the biphenyl substituent in this compound distinguishes it from other quinoxalines by potentially enhancing its solubility, reactivity, and unique electronic properties.
Quinoxaline Derivatives and Their Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(Phenyl)-3-chloroquinoxaline | Simple phenyl group | Moderate antimicrobial activity |
2-(Naphthalen-2-yl)-3-chloroquinoxaline | Naphthalenic structure | Enhanced antitumor properties |
2-(4-Methylphenyl)-3-chloroquinoxaline | Methyl-substituted phenyl group | Increased anti-inflammatory effects |
2-(Biphenyl)-4-chloroquinoline | Chlorine at position 4 | Varied biological activities |
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group enhances its binding affinity to these targets, while the quinoxaline core facilitates the inhibition of enzymatic activity. This dual interaction disrupts critical biological pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline
Comparison:
- 2-([1,1’-Biphenyl]-3-yl)-3-chloroquinoxaline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and binding properties.
- 2-([1,1’-Biphenyl]-4-yl)-3-chloroquinoxaline has the chlorine atom at a different position, leading to variations in its chemical behavior and applications.
- 2-([1,1’-Biphenyl]-2-yl)-3-chloroquinoxaline differs in the position of the biphenyl group, affecting its overall stability and reactivity.
- 2-([1,1’-Biphenyl]-3-yl)-3-bromoquinoxaline has a bromine atom instead of chlorine, which can alter its electronic properties and reactivity.
Biological Activity
2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline is a compound that belongs to the quinoxaline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a biphenyl moiety which enhances its lipophilicity and potentially its biological activity. The chloro group at the 3-position of the quinoxaline ring is crucial for its interaction with biological targets.
Antimicrobial Activity
Quinoxaline derivatives have been reported to exhibit significant antimicrobial properties. For instance, 2-chloroquinoxaline derivatives demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . The presence of the chloro substituent in the quinoxaline structure has been linked to enhanced antibacterial activity due to its ability to interact with bacterial DNA or enzymes involved in cell wall synthesis.
Antitumoral Activity
The antitumoral effects of this compound have been highlighted in several studies. In vitro assays showed that this compound exhibited cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL respectively . These values indicate that it may be a promising candidate for further development into anticancer therapeutics.
Table 1: Antitumoral Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HCT-116 | 1.9 |
MCF-7 | 2.3 | |
Doxorubicin | HCT-116 | 3.23 |
Anti-inflammatory Activity
Recent studies have shown that quinoxaline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. For example, compounds similar to this compound were found to significantly reduce NF-κB activity in LPS-stimulated monocytes . This suggests a potential role in treating inflammatory diseases.
The mechanisms underlying the biological activities of quinoxaline derivatives are multifaceted:
- DNA Intercalation : The planar structure of quinoxalines allows them to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell signaling pathways associated with inflammation and tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoxalines can induce oxidative stress in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoxaline ring significantly affect biological activity. For example:
- The introduction of halogen groups (like chlorine) enhances antimicrobial efficacy.
- Substituents on the biphenyl moiety can influence lipophilicity and cellular uptake.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Chlorine at position 3 | Increased antimicrobial activity |
Alkyl substitution on biphenyl | Enhanced lipophilicity and cytotoxicity |
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:
- Case Study on Anticancer Properties : A study involving a series of quinoxaline derivatives showed promising results in reducing tumor size in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Clinical Trials for Antimicrobial Use : Preliminary trials indicated that certain quinoxaline derivatives could serve as adjunct therapies for resistant bacterial infections.
Properties
Molecular Formula |
C20H13ClN2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-chloro-3-(3-phenylphenyl)quinoxaline |
InChI |
InChI=1S/C20H13ClN2/c21-20-19(22-17-11-4-5-12-18(17)23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI Key |
GLORZCSFIDGIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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